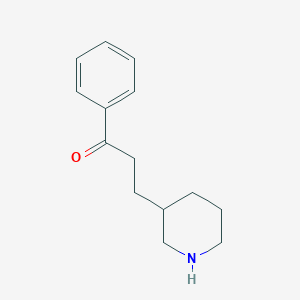

1-Phenyl-3-piperidin-3-ylpropan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

1-phenyl-3-piperidin-3-ylpropan-1-one |

InChI |

InChI=1S/C14H19NO/c16-14(13-6-2-1-3-7-13)9-8-12-5-4-10-15-11-12/h1-3,6-7,12,15H,4-5,8-11H2 |

InChI Key |

XQQFVUWNBQFWRH-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)CCC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1CC(CNC1)CCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Diffractional Characterization of 1 Phenyl 3 Piperidin 3 Ylpropan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete structural assignment of 1-Phenyl-3-piperidin-3-ylpropan-1-one can be achieved.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the piperidine (B6355638) ring, and the propanone linker. The aromatic protons of the phenyl group typically appear in the downfield region, between 7.0 and 8.0 ppm. The protons ortho to the carbonyl group are expected to be the most deshielded due to the electron-withdrawing nature of the ketone.

The protons of the piperidine ring and the aliphatic chain would resonate in the upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen atom and the carbonyl group would show characteristic chemical shifts. Analysis of the coupling constants (J-values) between adjacent protons would allow for the determination of the connectivity and stereochemical relationships within the molecule.

Table 1: Predicted ¹H NMR Data for this compound (Note: This is a predicted data table as experimental data from peer-reviewed literature is not available. Actual chemical shifts and coupling constants may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl H (ortho) | 7.9 - 8.1 | d | 7-8 |

| Phenyl H (meta) | 7.4 - 7.6 | t | 7-8 |

| Phenyl H (para) | 7.5 - 7.7 | t | 7-8 |

| -CH₂-C=O | 3.0 - 3.3 | t | 6-7 |

| -CH₂-CH- | 1.8 - 2.1 | m | - |

| Piperidine H (axial, C2/C6) | 2.8 - 3.1 | m | - |

| Piperidine H (equatorial, C2/C6) | 2.4 - 2.7 | m | - |

| Piperidine H (C3) | 1.9 - 2.2 | m | - |

| Piperidine H (C4/C5) | 1.4 - 1.8 | m | - |

| NH | 1.5 - 2.5 | br s | - |

Carbon-13 (¹³C) NMR Spectral Assignments and Relaxation Studies

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon is typically the most downfield signal, appearing around 200 ppm. The aromatic carbons of the phenyl ring would resonate in the 120-140 ppm region, while the aliphatic carbons of the piperidine ring and the propanone chain would be found in the upfield region (20-60 ppm).

Relaxation studies, such as T1 measurements, could provide insights into the molecular dynamics and the local mobility of different parts of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This is a predicted data table as experimental data from peer-reviewed literature is not available. Actual chemical shifts may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 198 - 202 |

| Phenyl C (ipso) | 135 - 138 |

| Phenyl C (ortho) | 128 - 130 |

| Phenyl C (meta) | 128 - 130 |

| Phenyl C (para) | 132 - 135 |

| -CH₂-C=O | 40 - 45 |

| -CH₂-CH- | 30 - 35 |

| Piperidine C3 | 35 - 40 |

| Piperidine C2/C6 | 45 - 50 |

| Piperidine C4/C5 | 25 - 30 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the proton spin systems within the piperidine ring and the propanone chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for connecting the different fragments of the molecule, such as linking the phenyl ring to the propanone chain and the propanone chain to the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. This can be used to determine the stereochemistry and conformation of the piperidine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. A strong absorption band corresponding to the C=O stretching vibration of the ketone would be prominent, typically appearing in the range of 1680-1700 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperidine ring would be observed as a weaker band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be seen just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound (Note: This is a predicted data table as experimental data from peer-reviewed literature is not available. Actual vibrational frequencies may vary.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1000 - 1250 | Medium |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong signals in the IR, non-polar bonds and symmetric vibrations often produce strong signals in the Raman spectrum. The aromatic ring vibrations are typically strong in the Raman spectrum. The C=C stretching vibrations of the phenyl ring would be expected to give rise to strong bands in the 1580-1620 cm⁻¹ region. The symmetric C-H stretching vibrations of the aliphatic portions would also be observable.

Table 4: Predicted FT-Raman Data for this compound (Note: This is a predicted data table as experimental data from peer-reviewed literature is not available. Actual vibrational frequencies may vary.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3080 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=O Stretch (Ketone) | 1680 - 1700 | Weak |

| Aromatic C=C Stretch | 1580 - 1620 | Very Strong |

| Ring Breathing (Phenyl) | ~1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and structural features of a compound. For this compound, both high-resolution and tandem mass spectrometry would be employed for comprehensive characterization.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to confirm the elemental composition of a molecule. The molecular formula for this compound is C₁₄H₁₉NO.

The exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). This theoretical value can then be compared to the experimental value obtained from an HRMS instrument. A close match (typically within 5 ppm) confirms the elemental formula.

Interactive Table 1: Theoretical Exact Mass for this compound and its Common Adducts

| Ion Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

| [M+H]⁺ (Protonated Molecule) | [C₁₄H₂₀NO]⁺ | 218.15394 |

| [M+Na]⁺ (Sodium Adduct) | [C₁₄H₁₉NNaO]⁺ | 240.13588 |

| [M+K]⁺ (Potassium Adduct) | [C₁₄H₁₉KNO]⁺ | 256.10982 |

| [M]⁺˙ (Radical Cation) | [C₁₄H₁₉NO]⁺˙ | 217.14614 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation to produce a characteristic pattern of product ions. Analysis of this pattern helps to confirm the connectivity of atoms within the molecule. For this compound, fragmentation is expected to occur at the most labile bonds, primarily adjacent to the carbonyl group and the piperidine ring.

Key predicted fragmentation pathways would include:

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105.

Cleavage of the bond between the propyl chain and the piperidine ring, which could lead to fragments representing the piperidinyl-ethyl moiety.

Loss of the phenyl group, resulting in a fragment ion corresponding to the remaining structure.

Ring-opening fragmentation of the piperidine moiety.

Interactive Table 2: Predicted Major Fragment Ions for this compound in Tandem MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment | Fragmentation Pathway |

| 218.15 | 105.03 | [C₇H₅O]⁺ (Benzoyl cation) | α-cleavage of the bond between the carbonyl carbon and the adjacent CH₂ group. |

| 218.15 | 120.08 | [C₈H₁₀N]⁺ (Piperidin-3-ylmethyl cation) | Cleavage of the C-C bond between the carbonyl and the ethyl bridge. |

| 218.15 | 84.08 | [C₅H₁₀N]⁺ (Protonated piperidine fragment) | Cleavage and rearrangement involving the piperidine ring. |

| 218.15 | 77.04 | [C₆H₅]⁺ (Phenyl cation) | Loss of the benzoyl group. |

Single-Crystal X-ray Diffraction (XRD) Analysis

To perform single-crystal XRD, a suitable single crystal of the compound must first be grown. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed. This analysis would yield the fundamental crystallographic parameters.

Crystal System: The compound would be assigned to one of the seven crystal systems (e.g., monoclinic, orthorhombic).

Space Group: The space group describes the symmetry elements of the crystal lattice. A common space group for organic molecules is P2₁/c.

Unit Cell Parameters: These parameters define the dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the smallest repeating unit of the crystal lattice. These values are unique to the specific crystalline form of the compound.

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces. The functional groups in this compound allow for several types of interactions.

Hydrogen Bonding: The secondary amine in the piperidine ring (N-H) is a hydrogen bond donor, while the oxygen atom of the carbonyl group (C=O) is a hydrogen bond acceptor. It is highly probable that the primary intermolecular interaction would be a hydrogen bond of the type N-H···O=C, linking molecules into chains or dimers.

van der Waals Forces: These non-specific attractive forces would also play a significant role in the crystal packing.

Interactive Table 3: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Expected Role in Crystal Packing |

| Hydrogen Bonding | Piperidine N-H | Carbonyl Oxygen (C=O) | Primary interaction, likely forming chains or networks. |

| π-π Stacking | Phenyl Ring | Phenyl Ring (of an adjacent molecule) | Contributes to stabilizing the packing of aromatic moieties. |

| C-H···π Interaction | Aliphatic C-H (piperidine or propyl chain) | Phenyl Ring π-system | Provides additional stabilization to the crystal lattice. |

| van der Waals Forces | All atoms | All atoms | General attractive forces contributing to crystal cohesion. |

Computational Chemistry and Quantum Mechanical Studies

Geometry Optimization and Conformational Analysis

The initial step in the computational investigation of a molecule is to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved through geometry optimization, which systematically alters the molecular structure to find the lowest energy conformation. For a flexible molecule such as 1-Phenyl-3-piperidin-3-ylpropan-1-one, this process involves a detailed conformational analysis to map the potential energy surface.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational cost. rsc.orggatech.edu Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X (Minnesota 06, 2X) are frequently used for these types of calculations. rsc.orggatech.edu

B3LYP: This hybrid functional is known for its good performance across a wide range of organic molecules and is often a starting point for geometry optimizations. rsc.org

M06-2X: This functional is a high-nonlocality functional with superior performance for non-covalent interactions, which are crucial in determining the conformational preferences of the flexible side chain and its interaction with the piperidine (B6355638) ring. rsc.orggatech.edu

Calculations would typically be performed using a basis set like 6-311++G(d,p) to provide a good description of the electron distribution. The geometry optimization process would yield the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy structure.

Table 1: Hypothetical DFT-Calculated Energetic Properties of this compound Conformers

This table presents illustrative data for the relative energies of different possible conformers of the molecule, as would be calculated using DFT methods. The conformer with the piperidine in a chair form and the side chain in an equatorial position is typically the most stable.

| Conformer | DFT Functional | Relative Energy (kcal/mol) |

| Chair (Equatorial Side Chain) | B3LYP | 0.00 |

| Chair (Axial Side Chain) | B3LYP | 2.1 |

| Twist-Boat (Equatorial-like Side Chain) | B3LYP | 5.5 |

| Chair (Equatorial Side Chain) | M06-2X | 0.00 |

| Chair (Axial Side Chain) | M06-2X | 2.5 |

| Twist-Boat (Equatorial-like Side Chain) | M06-2X | 5.9 |

The conformational landscape of this compound is primarily defined by the piperidine ring and the flexible propanone side chain.

Piperidine Ring: The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. ias.ac.in However, twist-boat conformations are also possible, though they are generally higher in energy by about 5-6 kcal/mol. nih.gov

Side Chain Orientation: The propanone side chain attached at the C3 position of the piperidine ring can exist in either an axial or an equatorial position. The equatorial conformation is generally favored to avoid 1,3-diaxial steric interactions with the hydrogen atoms on the piperidine ring. The energy difference between the equatorial and axial conformers is a key parameter determined through computational analysis. acs.org The flexibility of the propyl chain itself introduces additional rotational isomers that must be considered to locate the true global minimum energy structure.

Electronic Structure Analysis

Once the ground state geometry is established, a variety of analyses can be performed to understand the electronic nature of the molecule.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO is expected to be localized on the electron-rich regions, likely the phenyl ring and the nitrogen atom of the piperidine ring.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is anticipated to be centered on the electron-deficient carbonyl group of the propanone chain.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. nih.gov

Table 2: Representative Frontier Molecular Orbital (FMO) Data

This table shows plausible HOMO, LUMO, and energy gap values for the compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.1 |

| Energy Gap (ΔE) | 5.1 |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an excellent tool for identifying sites prone to electrophilic and nucleophilic attack. nih.govresearchgate.net

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For this molecule, strong negative potentials are expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, as well as a less intense negative region around the piperidine nitrogen. nih.govnih.gov

Positive Potential (Blue): These regions are electron-poor and represent sites for nucleophilic attack. The hydrogen atoms attached to the piperidine nitrogen and the aromatic ring are expected to show positive electrostatic potential. nih.gov

Neutral Potential (Green): These regions have a near-zero potential, typically found over the carbon backbone of the molecule. nih.gov

The MEP map provides a clear, intuitive picture of the molecule's charge distribution and its likely points of interaction with other chemical species. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.de This method provides quantitative insight into bonding and stabilization interactions.

Charge Transfer: NBO analysis can quantify the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. researchgate.net Key interactions in this compound would include:

The donation of electron density from the lone pair of the piperidine nitrogen (nN) to the antibonding orbitals (σ*) of adjacent C-C or C-H bonds.

Hyperconjugative interactions between the π orbitals of the phenyl ring and the σ bonds of the propanone side chain.

Interactions involving the carbonyl group, such as delocalization from the oxygen lone pair (nO) to the π* orbital of the C=O bond.

Stabilization Energy (E(2)): The strength of these donor-acceptor interactions is estimated using second-order perturbation theory, which calculates a stabilization energy E(2). researchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

Table 3: Illustrative NBO Analysis - Major Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N (Piperidine) | σ* (C-C) (Side Chain) | 3.5 |

| π (C=C) (Phenyl Ring) | π* (C=O) (Carbonyl) | 2.1 |

| LP (2) O (Carbonyl) | σ* (C-C) (Phenyl-Carbonyl) | 1.8 |

Spectroscopic Property Simulations

Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules like this compound. Through quantum mechanical calculations, it is possible to simulate various spectra, providing insights that complement and aid in the analysis of experimental data.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. mtu.edu Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become routine in predicting ¹H and ¹³C NMR chemical shifts. mtu.eduresearchgate.net These in silico predictions are invaluable for assigning experimental spectra, especially for complex molecules where signals may overlap or be ambiguous. researchgate.net

The standard approach involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govmdpi.com The calculated shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). nih.gov

For a molecule such as this compound, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to predict the chemical shifts for all hydrogen and carbon atoms. nih.govnih.gov The accuracy of these predictions can be high, with root mean square errors often falling within 0.2–0.4 ppm for ¹H shifts. dtic.mil Recent advancements using machine learning (ML) models, trained on large datasets of experimental and calculated shifts, have shown the potential to achieve even greater accuracy, with mean absolute errors below 0.10 ppm for ¹H predictions.

Table 1: Illustrative Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for a Structurally Related Phenyl-Piperidine Compound

| Atom Position | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| Phenyl C-H (ortho) | 7.95 | 7.92 | 128.5 | 128.3 |

| Phenyl C-H (meta) | 7.50 | 7.48 | 128.9 | 128.7 |

| Phenyl C-H (para) | 7.60 | 7.58 | 133.5 | 133.2 |

| C=O | - | - | 199.8 | 199.5 |

| CH₂ (adjacent to C=O) | 3.10 | 3.08 | 40.2 | 40.0 |

| CH₂ (adjacent to piperidine) | 2.85 | 2.83 | 45.8 | 45.5 |

| Piperidine CH (position 3) | 2.50 | 2.48 | 35.1 | 34.9 |

| Piperidine CH₂ (adjacent to N) | 2.90 | 2.88 | 54.5 | 54.2 |

Simulated Vibrational Spectra (FT-IR, FT-Raman) and their Agreement with Experimental Findings

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. researchgate.net DFT calculations are highly effective in simulating these spectra. nih.gov

The process begins with the optimization of the molecule's ground state geometry. Subsequently, the vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman) are calculated. scienceopen.com These calculations often overestimate the frequencies due to the assumption of a harmonic oscillator model and the neglect of electron correlation effects. scienceopen.com To improve agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., 0.9613 for B3LYP functionals). scienceopen.com

For this compound, a computational study would predict key vibrational modes. For instance, the C=O stretching vibration of the ketone group would be expected as a strong band in the IR spectrum, typically around 1680-1700 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring and propyl chain would be found just below 3000 cm⁻¹. The N-H stretching of the piperidine ring would be predicted in the range of 3300-3500 cm⁻¹. scienceopen.com The simulated spectra can be directly compared with experimental ones, and a detailed assignment of each band can be achieved using tools like Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode. mdpi.com

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Phenyl-Piperidine Ketone Derivative

This table is illustrative and based on typical results from DFT calculations on similar molecules. Specific data for this compound is not available in the cited literature.

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental FT-IR Frequency (cm⁻¹) | Experimental FT-Raman Frequency (cm⁻¹) |

| N-H Stretch | 3435 | 3440 | 3438 |

| C-H Stretch (Aromatic) | 3060 | 3065 | 3062 |

| C-H Stretch (Aliphatic) | 2945 | 2950 | 2948 |

| C=O Stretch | 1685 | 1688 | 1687 |

| C=C Stretch (Aromatic) | 1595 | 1600 | 1598 |

| C-N Stretch | 1250 | 1255 | 1252 |

Reactivity and Reaction Mechanism Studies

Computational chemistry provides profound insights into the chemical reactivity of molecules and the mechanisms of chemical reactions.

Investigation of Chemical Activity and Local Reactivity Descriptors (e.g., Fukui Functions)

Conceptual DFT offers a framework to quantify chemical reactivity through various descriptors. semanticscholar.org Fukui functions, for example, are powerful local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.netuantwerpen.be The Fukui function f(r) measures the change in electron density at a specific point r when the total number of electrons in the system changes. researchgate.net

Condensed Fukui functions are calculated for each atom in the molecule to predict site selectivity:

f+ : for nucleophilic attack (where an electron is added).

f- : for electrophilic attack (where an electron is removed).

f⁰ : for radical attack.

For this compound, a Fukui function analysis would likely identify the carbonyl oxygen as a primary site for electrophilic attack (highest f- value) due to its lone pairs, and the carbonyl carbon as a site for nucleophilic attack (highest f+ value) due to its partial positive charge. researchgate.net The nitrogen atom of the piperidine ring would also be a likely site for electrophilic attack. This analysis helps in predicting how the molecule will interact with other reagents.

Table 3: Illustrative Condensed Fukui Function Values for Selected Atoms in a Phenyl-Piperidine Ketone Analog

This table is for illustrative purposes, demonstrating typical Fukui function analysis results. Specific data for the target compound is not available.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| Carbonyl Carbon | 0.152 | 0.045 |

| Carbonyl Oxygen | 0.031 | 0.189 |

| Piperidine Nitrogen | 0.055 | 0.145 |

| Phenyl C1 (ipso) | 0.021 | 0.015 |

| Phenyl C4 (para) | 0.088 | 0.095 |

Computational Elucidation of Potential Reaction Pathways and Activation Energy Barriers

Quantum mechanical calculations are instrumental in mapping out the potential energy surface (PES) of a chemical reaction. rsc.org This allows for the detailed study of reaction mechanisms, including the identification of transition states (TS) and the calculation of activation energy barriers (Ea). sigmaaldrich.cn By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. nih.govrsc.org

Non-Linear Optical (NLO) Properties and Related Parameters

Molecules with specific electronic characteristics, such as large dipole moments and extended π-conjugation, can exhibit significant non-linear optical (NLO) properties. These materials are of interest for applications in photonics and optoelectronics. Computational methods can predict these properties, guiding the design of new NLO materials.

The key NLO parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the second and third-order response of the molecular dipole moment to an external electric field. dtic.mil These parameters can be calculated using quantum chemical methods, often through a finite-field approach. dtic.mil

For this compound, the presence of the phenyl ring (an electron-accepting ketone group) and the piperidine ring (an electron-donating amine group) connected by a propyl chain could give rise to some NLO response. A computational study would involve calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). A large value of β is indicative of a significant second-order NLO response. These calculations often show that molecules with strong intramolecular charge transfer characteristics possess enhanced NLO properties. uantwerpen.be

Table 4: Illustrative Calculated NLO Properties for a Donor-Acceptor Molecule

This table is for illustrative purposes. Specific NLO data for this compound is not available in the cited literature.

| Property | Calculated Value | Units |

| Dipole Moment (μ) | 4.5 | Debye |

| Mean Polarizability (α) | 25.8 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 15.2 x 10⁻³⁰ | esu |

Calculation of Linear Polarizability and First-Order Hyperpolarizability

The application of an external electric field to a molecule can induce a dipole moment, the magnitude of which is determined by its polarizability and hyperpolarizability. These properties are crucial for understanding a molecule's response to electromagnetic radiation and are particularly relevant in the field of nonlinear optics.

Linear Polarizability (α): This tensor quantity describes the linear response of the electron cloud to an applied electric field, representing the ease with which the electron distribution is distorted. The mean polarizability is a key parameter in predicting the refractive index and dielectric constant of a material.

First-Order Hyperpolarizability (β): This property governs the second-order nonlinear optical response of a molecule. A non-zero first-order hyperpolarizability is a prerequisite for phenomena such as second-harmonic generation, where light of a specific frequency is converted to light of double that frequency. The magnitude of β is highly sensitive to molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

For this compound, quantum chemical calculations, typically using Density Functional Theory (DFT) methods, would be required to compute these properties. The results would be presented in tables listing the components of the polarizability and hyperpolarizability tensors.

Table 1: Theoretical Calculation of Linear Polarizability (α) of this compound No published data is available for this compound. A representative table structure is provided below.

| Component | Value (a.u.) |

|---|---|

| α_xx | Data not available |

| α_xy | Data not available |

| α_yy | Data not available |

| α_xz | Data not available |

| α_yz | Data not available |

| α_zz | Data not available |

| ⟨α⟩ | Data not available |

Table 2: Theoretical Calculation of First-Order Hyperpolarizability (β) of this compound No published data is available for this compound. A representative table structure is provided below.

| Component | Value (a.u.) |

|---|---|

| β_x | Data not available |

| β_y | Data not available |

| β_z | Data not available |

| β_total | Data not available |

Analysis of Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses of the electron density that provide a quantitative and visual representation of electron pairing and localization in a molecule. These methods are instrumental in describing chemical bonding and the spatial arrangement of electrons.

Electron Localization Function (ELF): The ELF is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. It partitions the molecular space into regions, or basins, that correspond to atomic cores, covalent bonds, and lone pairs. The value of ELF ranges from 0 to 1, where high values (approaching 1) are indicative of strong electron localization, characteristic of core electrons, lone pairs, and covalent bonds.

Localized Orbital Locator (LOL): Similar to ELF, the LOL is another tool used to visualize and analyze chemical bonding. It is based on the kinetic energy density of the electrons. Regions of high LOL values indicate areas where electrons are more localized, such as in bonds and lone pairs, providing a clear picture of the electron distribution within the molecule.

For this compound, an ELF and LOL analysis would reveal the nature of the covalent bonds within the phenyl and piperidine rings, the C=O double bond, and the C-N and C-C single bonds. It would also clearly delineate the location of the lone pair electrons on the nitrogen and oxygen atoms. This information is fundamental to understanding the molecule's reactivity, intermolecular interactions, and conformational preferences. Such an analysis would typically be presented as 2D contour plots or 3D isosurfaces, color-coded to represent the degree of electron localization.

Chemical Reactivity and Derivatization Strategies

Reactions of the Ketone Functionality

The propiophenone (B1677668) portion of the molecule, characterized by a carbonyl group conjugated to a phenyl ring, is a key site for chemical modification.

The electrophilic carbon of the ketone's carbonyl group is a prime target for various nucleophiles. These reactions are fundamental for creating new carbon-carbon bonds and introducing new functional groups.

Grignard Reaction : The addition of organomagnesium halides (Grignard reagents) to the ketone leads to the formation of tertiary alcohols after an acidic workup. libretexts.orgorganic-chemistry.org This reaction is highly versatile for introducing a wide range of alkyl or aryl substituents at the former carbonyl carbon. For instance, the reaction with methylmagnesium bromide would yield 1-phenyl-1-methyl-3-(piperidin-3-yl)propan-1-ol. libretexts.org

Wittig Reaction : The reaction with a phosphorus ylide (Wittig reagent) replaces the carbonyl oxygen with a carbon-carbon double bond, yielding an alkene. This provides a route to convert the ketone into a variety of substituted propene derivatives.

Cyanohydrin Formation : The addition of hydrogen cyanide (HCN), typically generated in situ from a salt like NaCN and an acid, results in the formation of a cyanohydrin. This reaction introduces both a hydroxyl group and a nitrile group, the latter of which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Table 1: Nucleophilic Addition Reactions at the Ketone Carbonyl

| Reaction Type | Reagent(s) | Product Structure | Product Class |

| Grignard Addition | 1. CH₃MgBr2. H₃O⁺ | Ph-C(OH)(CH₃)-CH₂-CH₂-(Piperidin-3-yl) | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CH₂ | Ph-C(=CH₂)-CH₂-CH₂-(Piperidin-3-yl) | Alkene |

| Cyanohydrin Formation | NaCN, H₂SO₄ | Ph-C(OH)(CN)-CH₂-CH₂-(Piperidin-3-yl) | Cyanohydrin |

The oxidation state of the carbonyl carbon can be readily altered through reduction or, under specific conditions, oxidation.

Reduction to Alcohol : The ketone can be easily reduced to a secondary alcohol, 1-phenyl-3-(piperidin-3-yl)propan-1-ol , using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, while the more reactive lithium aluminum hydride (LiAlH₄) can also be used.

Reductive Deoxygenation : The complete removal of the carbonyl oxygen to form an alkane, 1-phenyl-3-(piperidin-3-yl)propane , can be achieved under more forcing conditions. The Clemmensen reduction (using zinc amalgam and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) are classic methods for this conversion. The choice of method would depend on the stability of the rest of the molecule to acidic or basic conditions.

Baeyer-Villiger Oxidation : This reaction involves treating the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom adjacent to the carbonyl group, forming an ester. Due to the migratory aptitude of the phenyl group being greater than that of the ethyl group, the expected product would be phenyl 2-(piperidin-3-yl)propanoate .

Table 2: Oxidation and Reduction of the Ketone Group

| Reaction Type | Reagent(s) | Product Structure | Product Class |

| Reduction to Alcohol | NaBH₄, MeOH | Ph-CH(OH)-CH₂-CH₂-(Piperidin-3-yl) | Secondary Alcohol |

| Deoxygenation (Wolff-Kishner) | H₂NNH₂, KOH, heat | Ph-CH₂-CH₂-CH₂-(Piperidin-3-yl) | Alkane |

| Baeyer-Villiger Oxidation | m-CPBA | Ph-O-C(=O)-CH₂-CH₂-(Piperidin-3-yl) | Ester |

Reactions Involving the Piperidine (B6355638) Moiety

The piperidine ring contains a secondary amine, which is a versatile functional group for derivatization.

The nucleophilic nitrogen atom is the primary site of reactivity on the piperidine heterocycle.

N-Alkylation : The secondary amine can be alkylated using alkyl halides (e.g., methyl iodide) in the presence of a base to prevent the formation of a quaternary ammonium (B1175870) salt. researchgate.net This reaction yields N-substituted piperidine derivatives. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₃CN), is another common method to introduce more complex alkyl groups.

N-Acylation : The piperidine nitrogen readily reacts with acylating agents like acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) to form stable amide derivatives. nih.gov This is a robust method for introducing a wide array of acyl groups. The use of coupling reagents can facilitate amide bond formation with carboxylic acids. researchgate.netorganic-chemistry.org

Salt Formation : As a base, the piperidine nitrogen will react with acids (e.g., hydrochloric acid, sulfuric acid) to form the corresponding piperidinium (B107235) salt. This transformation is often used to improve the crystallinity or aqueous solubility of the compound.

Table 3: Reactions at the Piperidine Nitrogen

| Reaction Type | Reagent(s) | Product Structure | Product Class |

| N-Alkylation | CH₃I, K₂CO₃ | 1-Phenyl-3-(1-methylpiperidin-3-yl)propan-1-one | Tertiary Amine |

| N-Acylation | Acetyl Chloride, Et₃N | 1-(3-(3-Oxo-3-phenylpropyl)piperidin-1-yl)ethan-1-one | Amide |

| Salt Formation | HCl | [1-Phenyl-3-(piperidin-3-yl)propan-1-one]·HCl | Piperidinium Salt |

Functionalization of the piperidine ring itself, particularly at the C2 and C6 positions alpha to the nitrogen, is more challenging but achievable through modern synthetic methods. Direct C-H functionalization often requires pre-functionalization of the nitrogen with a directing group. researchgate.netnih.gov A common strategy involves the formation of an enamine or an iminium ion intermediate. For an N-unsubstituted piperidine, this can be achieved via oxidation. For example, oxidation could generate an imine, which can then be attacked by a nucleophile. More advanced methods involve stereoselective alpha-alkynylation via electrochemically generated N-sulfinyliminium ions. nih.gov These strategies provide access to highly substituted piperidine cores that would be otherwise difficult to synthesize. acs.org

Derivatization for Structural Modification and Exploration of Structure-Reactivity Relationships

The dual reactivity of 1-Phenyl-3-piperidin-3-ylpropan-1-one makes it an excellent starting point for generating a chemical library to explore structure-activity relationships (SAR). nih.gov By systematically modifying different parts of the molecule, researchers can probe how structural changes affect its biological or chemical properties.

Key derivatization strategies for SAR studies include:

Piperidine Nitrogen Modification : N-alkylation and N-acylation introduce a variety of substituents (e.g., small alkyl chains, bulky groups, aromatic rings, hydrogen-bond donors/acceptors) to probe the steric and electronic requirements of a potential binding pocket.

Ketone Modification : Reducing the ketone to an alcohol introduces a hydrogen-bond donor and a chiral center. Converting it to an alkene via a Wittig reaction alters the geometry and removes the polarity of the carbonyl. These changes can significantly impact biological activity.

Aromatic Ring Substitution : The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups using standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation), assuming the reaction conditions are compatible with the rest of the molecule. This allows for the fine-tuning of electronic properties and the exploration of additional interactions with a target receptor. nih.gov

Through the combinatorial application of these reactions, a diverse library of analogues can be synthesized. Subsequent evaluation of these compounds provides valuable data, mapping the chemical space around the core scaffold to identify key structural features responsible for a desired activity.

Synthesis of Novel Analogues with Modified Phenyl or Piperidine Substituents

The generation of novel analogues of molecules containing a 3-substituted piperidine core can be achieved through various synthetic methodologies. These approaches allow for the introduction of a wide array of functional groups on both the piperidine and phenyl rings, leading to diverse chemical structures.

One prominent method for the synthesis of enantioenriched 3-arylpiperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.orgorganic-chemistry.org This strategy utilizes arylboronic acids as coupling partners with a protected dihydropyridine (B1217469), enabling the introduction of various substituted phenyl groups at the 3-position of the piperidine precursor. nih.govacs.org The versatility of this method is demonstrated by its tolerance for a range of functional groups on the arylboronic acid. nih.govacs.orgorganic-chemistry.org

Another general approach to substituted piperidines is through intramolecular hydroamination of unsaturated amines. For instance, the cyclization of 1-(3-aminopropyl)vinylarenes catalyzed by a rhodium complex can yield 3-arylpiperidines. organic-chemistry.org Modifications to the starting material would allow for variations in the resulting piperidine structure.

Furthermore, the ring expansion of prolinol derivatives presents a pathway to optically active 3-substituted piperidines. nih.gov In this method, the substituent at the C3 position is derived from a nucleophile that attacks an aziridinium (B1262131) intermediate. nih.gov The choice of nucleophile and the substituents on the starting prolinol can be varied to produce a range of analogues. nih.gov

The table below summarizes various synthetic strategies for generating 3-substituted piperidine analogues.

| Synthetic Strategy | Key Reactants/Catalysts | Description | Potential Modifications |

| Rh-catalyzed Asymmetric Reductive Heck Reaction | Arylboronic acids, Phenyl pyridine-1(2H)-carboxylate, Rhodium catalyst | Couples arylboronic acids with a dihydropyridine derivative to form 3-aryl-tetrahydropyridines, which are then reduced to piperidines. nih.govacs.orgorganic-chemistry.org | Introduction of various substituted phenyl groups at the piperidine 3-position. nih.govacs.org |

| Intramolecular Hydroamination | 1-(3-Aminopropyl)vinylarenes, Rhodium catalyst | Cyclization of an amino-alkene to form a 3-arylpiperidine. organic-chemistry.org | Variation of the vinylarene starting material to introduce different aryl groups. |

| Ring Expansion of Prolinols | Prolinol derivatives, Nucleophiles | Ring expansion of a pyrrolidine (B122466) ring to a piperidine ring via an aziridinium intermediate, with incorporation of a nucleophile at the 3-position. nih.gov | Use of different nucleophiles and substituted prolinols to create diverse 3-substituted piperidines. nih.gov |

| Catalytic Hydrogenation of Pyridines | Substituted pyridines, Hydrogen, Catalyst | Reduction of a substituted pyridine (B92270) ring to the corresponding piperidine. novartis.com | Synthesis of various substituted pyridines as precursors allows for a wide range of piperidine analogues. novartis.com |

Impact of Structural Modifications on Reaction Outcomes

The introduction of different substituents on the phenyl and piperidine rings can significantly influence the outcome of chemical reactions, affecting reactivity, selectivity, and yield.

In the context of the rhodium-catalyzed synthesis of 3-arylpiperidines, the nature of the substituent on the phenylboronic acid plays a crucial role. For example, ortho-substituted phenylboronic acids, such as 2-methylphenylboronic acid and 2-chlorophenylboronic acid, have been reported to exhibit poor reactivity in this transformation. acs.org This suggests that steric hindrance near the reaction center can impede the catalytic cycle. acs.orgacs.org In contrast, a range of electronically diverse substituents at the meta and para positions of the phenyl ring are often well-tolerated, having a limited effect on reactivity and enantioselectivity. acs.orgacs.org

Similarly, in other cyclization reactions to form piperidine rings, the electronic properties of the substituents can be a determining factor. For instance, in a stereoselective reductive hydroamination reaction, the presence of strong electron-releasing groups (like 4-methoxy) on an aryl ring led to the formation of hydrolysis byproducts, whereas a strong electron-withdrawing group (like nitro) prevented the reaction from occurring at all. mdpi.com

The table below details the observed impact of specific structural modifications on reaction outcomes in the synthesis of substituted piperidines.

| Structural Modification | Reaction Type | Observed Impact |

| Ortho-substituents on phenylboronic acid | Rh-catalyzed asymmetric reductive Heck reaction | Decreased reactivity, likely due to steric hindrance. acs.org |

| Electron-donating or electron-withdrawing groups on the phenyl ring (meta/para) | Manganese-catalyzed asymmetric formal hydroamination | Limited effect on reactivity and enantioselectivity. acs.orgacs.org |

| Strong electron-releasing groups on the aryl ring | Stereoselective reductive hydroamination | Formation of hydrolysis byproducts. mdpi.com |

| Strong electron-withdrawing groups on the aryl ring | Stereoselective reductive hydroamination | No reaction observed. mdpi.com |

Applications in Advanced Synthetic Chemistry and Materials Science

Potential for Design of Functional Organic Materials (e.g., as Ligands for Metal Complexes or Precursors for Polymer Synthesis)

There is no available literature to support the potential or actual use of 1-Phenyl-3-piperidin-3-ylpropan-1-one in the design of functional organic materials.

Ligands for Metal Complexes: While piperidine-containing molecules can act as ligands for metal complexes, researchgate.net and transition metal pyridine (B92270) complexes are a broad class of compounds, wikipedia.org there are no specific examples of complexes formed with this compound. The potential for the piperidine (B6355638) nitrogen to coordinate with a metal center exists in theory, but has not been experimentally documented for this compound.

Precursors for Polymer Synthesis: No studies were found that describe the use of this compound as a monomer or precursor for polymer synthesis. Research into polymers derived from related structures, such as other phenylpropanoid derivatives, does not mention this specific compound. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.